1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
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Overview
Description
1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring, a cyclohexyl group, and a methylpyridinyl moiety
Scientific Research Applications
1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Target of action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical pathways
Pyrrolidine derivatives are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The design of new pyrrolidine compounds with different biological profiles is an active area of research .
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its reactivity under various conditions, and evaluation of its activity against different biological targets .
Preparation Methods
The synthesis of 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution or addition reactions.
Introduction of the Methylpyridinyl Moiety: The methylpyridinyl group is attached through etherification reactions, often using a suitable base and solvent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring or the cyclohexyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Cyclohexyl Compounds: Compounds with cyclohexyl groups exhibit similar steric properties but may differ in their overall chemical behavior due to variations in other functional groups.
Methylpyridinyl Compounds: These compounds contain the methylpyridinyl moiety and are studied for their unique electronic and steric properties.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-2-5-15(17-12)20-14-9-7-13(8-10-14)18-11-3-6-16(18)19/h2,4-5,13-14H,3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLDDMRXAYNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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